3-Methyl-2,4-dinitrophenol
CAS No.: 1817-66-9
Cat. No.: VC21239680
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1817-66-9 |
---|---|
Molecular Formula | C7H6N2O5 |
Molecular Weight | 198.13 g/mol |
IUPAC Name | 3-methyl-2,4-dinitrophenol |
Standard InChI | InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 |
Standard InChI Key | LDWQQNOSQNSCTL-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
3-Methyl-2,4-dinitrophenol belongs to the class of substituted phenols, specifically nitrophenols. It has the molecular formula C₇H₆N₂O₅ and a CAS registry number of 1817-66-9. The compound is structured with three key functional groups attached to a phenol ring:
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A hydroxyl group (-OH) that contributes to its phenolic properties
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Two nitro groups (-NO₂) positioned at carbon atoms 2 and 4 of the aromatic ring
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A methyl group (-CH₃) at position 3 of the ring
This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns. The molecular weight of 3-Methyl-2,4-dinitrophenol is 198.13 g/mol.
Physical and Chemical Properties
Physical Appearance and State
3-Methyl-2,4-dinitrophenol appears as a yellow crystalline solid at room temperature. This coloration is characteristic of many nitro-aromatic compounds, resulting from the electronic transitions within the molecule.
Solubility Characteristics
The compound exhibits moderate solubility in organic solvents such as ethanol and acetone, while demonstrating poor solubility in water. This solubility profile is typical of nitrophenols, where the hydrophobic aromatic ring and methyl group limit water solubility, while the polar nitro and hydroxyl groups enable dissolution in polar organic solvents.
Physicochemical Properties
Table 1 presents the key physicochemical properties of 3-Methyl-2,4-dinitrophenol:
Property | Value |
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Molecular Formula | C₇H₆N₂O₅ |
Molecular Weight | 198.13 g/mol |
Physical State | Yellow crystalline solid |
Water Solubility | Poor |
Organic Solvent Solubility | Good in ethanol, acetone |
InChI | InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14 |
IUPAC Name | 3-methyl-2,4-dinitrophenol |
Synthesis and Preparation Methods
Industrial and Laboratory Synthesis
The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). This process generally follows these key steps:
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Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The sulfuric acid acts as a catalyst, enhancing the electrophilic character of the nitric acid.
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Temperature Control: The reaction temperature must be carefully regulated to ensure selective nitration at the 2 and 4 positions of the phenol ring, while avoiding over-nitration or unwanted side reactions.
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Purification: Following the nitration reaction, the mixture is neutralized, and the product is extracted using appropriate organic solvents. Further purification may involve recrystallization techniques to enhance product purity.
The general reaction can be represented as:
3-Methylphenol + 2HNO₃ → 3-Methyl-2,4-dinitrophenol + 2H₂O
Reaction Mechanisms
The nitration of 3-methylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps include:
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Formation of the nitronium ion (NO₂⁺) from nitric acid in the presence of sulfuric acid
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Electrophilic attack by the nitronium ion at the most activated positions of the aromatic ring
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Deprotonation to restore aromaticity
The hydroxyl group of the phenol directs the incoming nitro groups to the ortho and para positions through resonance effects, while the methyl group at position 3 influences the electronic distribution within the ring through inductive effects.
Chemical Reactivity and Reactions
Reduction Reactions
3-Methyl-2,4-dinitrophenol can undergo reduction reactions, particularly involving the nitro groups. Common reduction reactions include:
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Reduction to Amino Groups: The nitro groups can be reduced to amino (-NH₂) groups using appropriate reducing agents such as hydrogen gas with metal catalysts (like Pd/C, Pt, or Ni), or chemical reductants like tin or iron in acidic conditions.
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Selective Reduction: Under controlled conditions, selective reduction of one nitro group may be possible, leading to nitroaminophenol derivatives.
The primary product of complete reduction would be 3-methyl-2,4-diaminophenol, while partial reduction could yield various intermediate products such as nitrosoamines or hydroxylamines.
Nucleophilic Aromatic Substitution
The presence of two electron-withdrawing nitro groups activates the aromatic ring toward nucleophilic aromatic substitution reactions. These reactions can lead to the replacement of various groups on the aromatic ring, particularly at positions activated by the adjacent nitro groups.
Oxidation Reactions
The phenolic hydroxyl group in 3-Methyl-2,4-dinitrophenol can undergo oxidation reactions under appropriate conditions. Strong oxidizing agents can convert the phenol to corresponding quinones or lead to more extensive degradation of the aromatic structure.
Applications and Uses
Industrial Applications
Due to its chemical structure and reactivity, 3-Methyl-2,4-dinitrophenol may find applications in various industrial processes:
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Chemical Intermediate: The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly those requiring specific substitution patterns on aromatic rings.
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Precursor for Specialty Chemicals: The reactive functional groups in 3-Methyl-2,4-dinitrophenol make it potentially valuable as a precursor for specialty chemicals used in various industries.
Research Applications
In research settings, 3-Methyl-2,4-dinitrophenol may be utilized for:
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Structure-Activity Relationship Studies: The compound may serve as a model substrate for investigating the influence of specific functional group arrangements on chemical and biological activities.
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Reaction Mechanism Studies: The presence of multiple functional groups makes this compound useful for studying various reaction mechanisms and electronic effects in aromatic systems.
Analytical Methods for Identification and Characterization
Spectroscopic Methods
Several spectroscopic techniques can be employed for the identification and characterization of 3-Methyl-2,4-dinitrophenol:
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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O-H stretching (phenolic hydroxyl group)
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N-O stretching (nitro groups)
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C-H stretching (methyl group and aromatic C-H bonds)
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Aromatic ring vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide detailed structural information:
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¹H-NMR: Signals for aromatic protons, methyl protons, and the hydroxyl proton
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¹³C-NMR: Signals for all carbon atoms, with distinctive chemical shifts for carbons bearing functional groups
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (198.13 g/mol) and provide fragmentation patterns characteristic of nitro-aromatic compounds.
Chromatographic Methods
Chromatographic techniques useful for the analysis of 3-Methyl-2,4-dinitrophenol include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC)
Structural Comparisons with Related Compounds
Relationship to Other Nitrophenols
Table 2 presents a comparison between 3-Methyl-2,4-dinitrophenol and related compounds:
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
3-Methyl-2,4-dinitrophenol | C₇H₆N₂O₅ | Base structure for comparison |
2,4-Dinitrophenol | C₆H₄N₂O₅ | Lacks methyl group at position 3 |
3-Methyl-4-nitrophenol | C₇H₇NO₃ | Has only one nitro group at position 4 |
2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₇ | Has three nitro groups; lacks methyl group |
Structure-Property Relationships
The specific arrangement of functional groups in 3-Methyl-2,4-dinitrophenol influences its properties in comparison to related compounds:
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The methyl group at position 3 modifies the electronic distribution within the molecule compared to 2,4-dinitrophenol.
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The presence of two nitro groups makes it more acidic and more reactive toward nucleophilic substitution than 3-methyl-4-nitrophenol.
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It is less acidic and less electron-deficient than 2,4,6-trinitrophenol (picric acid).
Current Research and Future Directions
Research Gaps
Several areas warrant further investigation regarding 3-Methyl-2,4-dinitrophenol:
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Comprehensive toxicological profile
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Environmental fate and degradation pathways
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of potential specialized applications
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